N'-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-7-8-18(15-17(16)2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)20-6-4-3-5-19(20)23/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOARVZYHPUJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenylamine with 2-chloroethylamine to form an intermediate, which is then reacted with 4-(2-fluorophenyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H27FN4O2
- Molecular Weight : 398.5 g/mol
Structural Features
The compound features a piperazine ring, a dimethylphenyl group, and a fluorophenyl substituent, contributing to its unique binding properties and biological activity.
IUPAC Name
N'-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Piperazine Derivative : Reaction of 4-fluorophenylpiperazine with an alkylating agent.
- Coupling Reaction : The piperazine derivative is coupled with a 3,4-dimethylphenyl group using coupling reagents under controlled conditions.
Industrial Production Methods
Industrial synthesis may utilize automated reactors and continuous flow systems to optimize yield and purity.
Medicinal Chemistry
This compound is studied for its potential as a pharmacophore in drug design. Its interaction with neurotransmitter receptors makes it a candidate for treating neurological disorders.
Case Study: Neurological Receptor Interaction
Research has demonstrated that compounds with similar structures exhibit binding affinity to serotonin receptors, indicating potential use in treating anxiety and depression .
Biological Studies
The compound is utilized in studies involving receptor-ligand interactions and transporter mechanisms. Its ability to modulate receptor activity can provide insights into various biological pathways.
Case Study: Receptor Modulation
Studies have shown that derivatives of this compound can influence the activity of dopamine receptors, which are critical in the treatment of schizophrenia .
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of advanced materials and specialty chemicals.
Uniqueness
The combination of structural features in this compound provides distinct pharmacological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the specific receptor or enzyme it interacts with .
Comparison with Similar Compounds
Structural Modifications and Pharmacophore Variations
The compound is compared to analogs with structural variations in the piperazine substituents, aryl groups, and linker regions (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Pharmacological and Metabolic Insights
- Receptor Binding : The fluorophenylpiperazine moiety in the target compound is critical for 5-HT1A/D2 receptor interactions, similar to 18F-FCWAY . However, BA94687’s indole and furan groups may confer higher selectivity for 5-HT subtypes .
- Metabolic Stability : The 3,4-dimethylphenyl group in the target compound likely reduces CYP450-mediated oxidation compared to 11c’s dichlorophenyl group, which is more susceptible to dehalogenation . Fluorine’s resistance to oxidative metabolism contrasts with 18F-FCWAY’s defluorination issues, which necessitate miconazole to inhibit CYP2E1 .
- However, higher molecular weight (~503) may limit blood-brain barrier permeability relative to smaller analogs like 10n (MW 508.3) .
Biological Activity
N'-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound with potential pharmacological applications. Its structure includes a piperazine moiety, which is significant in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H27FN6O
- Molecular Weight : 398.5 g/mol
Structural Representation
| Atom Type | Count |
|---|---|
| Carbon (C) | 21 |
| Hydrogen (H) | 27 |
| Fluorine (F) | 1 |
| Nitrogen (N) | 6 |
| Oxygen (O) | 1 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine ring is known to enhance binding affinity to these receptors, potentially leading to various pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant properties by modulating serotonin levels in the brain.
- Anxiolytic Effects : The compound may also demonstrate anxiolytic effects, reducing anxiety through its action on serotonin receptors.
- Neuroprotective Properties : Preliminary studies suggest that this compound could have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Study 1: Serotonin Receptor Interaction
A study conducted on structurally related compounds showed that modifications in the piperazine group significantly affected binding affinity to serotonin receptors (5-HT1A and 5-HT2A). The presence of a fluorine atom in the phenyl ring enhanced receptor affinity and selectivity .
Study 2: Behavioral Assessment
In preclinical models, compounds similar to this compound were tested for their effects on anxiety-like behaviors. Results indicated a reduction in anxiety measures when administered at specific dosages .
Study 3: Neuroprotective Effects
Research focusing on neuroprotection revealed that derivatives of this compound could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Q & A
Basic: What are the key synthetic pathways and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Alkylation of piperazine precursors with halogenated intermediates under reflux conditions (e.g., using acetonitrile or DMF as solvents) .
- Substitution reactions : Introduction of the 3,4-dimethylphenyl and 2-fluorophenyl groups via nucleophilic substitution or Buchwald-Hartwig coupling .
- Amide bond formation : Coupling of ethanediamide moieties using carbodiimide-based reagents (e.g., EDC/HOBt) .
Optimization : Reaction temperatures (60–100°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) significantly impact yields. Purification via HPLC or column chromatography is critical for isolating the product (>95% purity) .
Basic: Which analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of substituents (e.g., distinguishing 3,4-dimethylphenyl from fluorophenyl environments) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ~255 nm) monitors reaction progress and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., distinguishing isotopic patterns for chlorine/fluorine substituents) .
Advanced: How do structural modifications influence biological activity in analogs?
- Piperazine substituents : Replacement of the 2-fluorophenyl group with 4-fluorophenyl (as in ) alters receptor binding affinity due to steric and electronic effects. For example, 4-fluorophenyl analogs show higher serotonin receptor (5-HT) selectivity .
- Amide linker flexibility : Ethanediamide vs. acetamide linkers () impact pharmacokinetics; rigid ethanediamides reduce metabolic degradation but may limit blood-brain barrier penetration .
- 3,4-Dimethylphenyl group : Methyl groups enhance lipophilicity, improving membrane permeability but potentially increasing off-target interactions .
Advanced: What methodologies identify biological targets and mechanisms of action?
- Radioligand binding assays : Competitive displacement studies using H-labeled ligands (e.g., for dopamine D or serotonin receptors) quantify binding affinity (K) .
- Functional assays : Calcium flux or cAMP modulation assays determine agonist/antagonist activity (e.g., used cAMP assays for dopamine receptor profiling) .
- In vivo neuroimaging : Fluorine-18 labeled analogs (if applicable) enable PET imaging to study receptor occupancy in animal models .
Advanced: How should researchers resolve contradictions in biological data across structural analogs?
- Case study : highlights discrepancies between ethanediamide and acetamide analogs in serotonin receptor binding. To resolve:
- Dose-response profiling : Compare EC/IC values across assays.
- Molecular docking : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to identify steric clashes or hydrogen-bonding variations .
- Metabolic stability assays : Assess cytochrome P450-mediated degradation to explain bioavailability differences .
Advanced: What computational approaches predict pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP, blood-brain barrier permeability, and hERG channel inhibition risks .
- QSAR modeling : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., fluorine position) with receptor selectivity .
- Molecular dynamics simulations : Analyze ligand-receptor complex stability over time (≥100 ns trajectories) to prioritize analogs with durable binding .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
- Catalyst optimization : Transition from palladium(II) to nickel(0) catalysts reduces costs for large-scale piperazine alkylation .
- Solvent recycling : Recover DMF or acetonitrile via distillation to improve sustainability .
- Crystallization screening : Use polymorph screens (e.g., via X-ray diffraction) to identify stable crystalline forms for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
